4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
4-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a methylsulfonyl group at the para position of the benzoyl ring, a 6-nitro-substituted benzo[d]thiazol-2-yl group, and a pyridin-2-ylmethyl moiety as dual N-substituents.
Properties
IUPAC Name |
4-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S2/c1-32(29,30)17-8-5-14(6-9-17)20(26)24(13-15-4-2-3-11-22-15)21-23-18-10-7-16(25(27)28)12-19(18)31-21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHKGWHCVONXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.41 g/mol. The compound features several functional groups, including a methylsulfonyl moiety, a nitro group on the benzo[d]thiazole ring, and a pyridine ring, which contribute to its biological activity.
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Methylsulfonyl group | Enhances solubility and reactivity | COX-2 inhibition |
| Nitro group | Contributes to antimicrobial properties | Potential anticancer activity |
| Pyridine ring | Involved in various biological interactions | Modulates enzyme activity |
The primary mechanism through which this compound exerts its biological effects is by acting as a selective inhibitor of cyclooxygenase-2 (COX-2). By inhibiting COX-2, it reduces the synthesis of prostaglandins, leading to anti-inflammatory effects. Additionally, the compound shows potential against malaria and other infectious diseases due to its ability to interfere with specific enzymes involved in pathogen metabolism .
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties by inhibiting COX-2. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases. In vitro studies demonstrated a concentration-dependent decrease in prostaglandin levels upon treatment with this compound .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Studies suggest that its structural components allow it to penetrate bacterial membranes effectively, leading to bactericidal effects. Specifically, it has been tested against Gram-positive and Gram-negative bacteria with notable efficacy .
Anticancer Potential
Preliminary findings indicate that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Anti-inflammatory Efficacy : A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammatory markers and improved clinical signs of inflammation compared to control groups.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in a minimum inhibitory concentration (MIC) that indicated strong antibacterial activity.
- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis at concentrations as low as 10 µM.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a benzamide-thiazole-pyridine scaffold with several derivatives (Table 1). Key structural variations include:
- Benzamide Core Modifications: The 4-methylsulfonyl group in the target compound contrasts with 4-nitro (e.g., ), 3-methylsulfonyl (), or 4-ethoxy () substituents. N-Substituents: The dual substitution of 6-nitrobenzo[d]thiazol-2-yl and pyridin-2-ylmethyl distinguishes it from mono-substituted analogs like N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (). This dual substitution may introduce steric hindrance, influencing target selectivity .
- Benzo[d]thiazole Modifications: The 6-nitro group on the benzo[d]thiazole contrasts with 6-amino () or 6-methoxy () substituents.
Table 1: Structural and Molecular Comparison of Key Analogues
Physicochemical Properties
- Solubility : The methylsulfonyl group may enhance aqueous solubility compared to nitro-substituted analogs (e.g., ) due to its polar nature .
- Stability: The 6-nitro group on the benzo[d]thiazole could reduce stability under reducing conditions compared to amino or methoxy derivatives () .
- Spectroscopic Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
